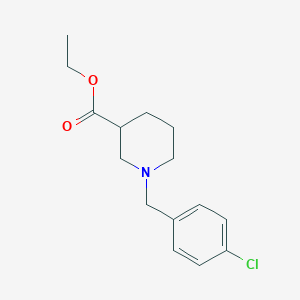

ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate

Vue d'ensemble

Description

Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in the treatment of addiction and other psychiatric disorders. The compound was first synthesized in the 1970s, but it was not until recently that its potential therapeutic benefits were discovered.

Mécanisme D'action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is not fully understood, but it is believed to involve the inhibition of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have therapeutic benefits in a variety of psychiatric disorders. ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a selective inhibitor of HDAC2, which is believed to be the primary target for its therapeutic effects.

Biochemical and Physiological Effects:

ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic use. In preclinical studies, the compound has been shown to reduce the expression of genes that are involved in drug addiction and to increase the expression of genes that are involved in learning and memory. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine, in the brain. In clinical studies, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to reduce drug cravings and to improve mood and cognitive function in patients with addiction and other psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 for lab experiments is its selectivity for HDAC2. This makes it a useful tool for studying the role of this enzyme in psychiatric disorders. However, one limitation of the compound is its relatively low potency, which means that high doses are required to achieve therapeutic effects. This can make it difficult to use in certain types of experiments.

Orientations Futures

There are several future directions for research on ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109. One area of interest is the development of more potent and selective HDAC inhibitors that could be used for therapeutic purposes. Another area of interest is the use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.

Conclusion:

In conclusion, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a promising compound that has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. Its mechanism of action involves the inhibition of HDAC2, and it has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic use. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for these disorders.

Applications De Recherche Scientifique

Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. In particular, the compound has been shown to be effective in reducing cravings for cocaine and other drugs of abuse. It has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. The compound has been tested in both preclinical and clinical studies, and the results have been promising.

Propriétés

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-4-3-9-17(11-13)10-12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEMTLQFPAALIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-chlorobenzyl)piperidine-3-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)

![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)

![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)

![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)

![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)

![5-[2,4-bis(4-methyl-1-piperazinyl)-5-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4892757.png)

![2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)